molecular formula C7H4BN3O2 B6343559 2,6-Dicyanopyridine-4-boronic acid CAS No. 903513-61-1

2,6-Dicyanopyridine-4-boronic acid

Cat. No.: B6343559
CAS No.: 903513-61-1
M. Wt: 172.94 g/mol
InChI Key: LJZLTWHPZZRADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dicyanopyridine-4-boronic acid is a specialized pyridine-based boronic acid intended for research and development applications, strictly for laboratory use. As a member of the organoboron compound family, it is characterized by a boronic acid group in the 4-position and two strongly electron-withdrawing cyano groups in the 2- and 6-positions of the pyridine ring . This unique substitution pattern makes it a valuable synthon in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . In this pivotal carbon-carbon bond-forming reaction, boronic acids act as nucleophilic partners, transferring their organic residue to an organohalide via a palladium catalyst . This mechanism is fundamental to modern organic synthesis, enabling the efficient construction of complex biaryl and heterobiaryl structures that are core scaffolds in many active pharmaceutical ingredients and functional materials . The presence of the two cyano groups significantly alters the electronic properties of the molecule and can influence its reactivity in coupling processes. Furthermore, these nitrile groups serve as versatile handles for further chemical transformation, allowing researchers to derivatize the core structure into amides, amines, or tetrazoles, thereby rapidly expanding the diversity of accessible compounds from a single intermediate . While the specific biological activity of 2,6-dicyanopyridine-4-boronic acid has not been reported, boronic acids as a class have garnered significant interest in medicinal chemistry and chemical biology. Their ability to form reversible covalent complexes with biomolecules makes them suitable for the design of enzyme inhibitors, particularly those targeting proteasomes and serine hydrolases . Consequently, this compound holds significant research value as a building block for developing new therapeutic candidates, as well as for applications in materials science, such as creating organic electronic devices and metal-organic frameworks (MOFs). Researchers can leverage this compound to synthesize novel, highly functionalized heterocyclic systems for screening and development purposes.

Properties

IUPAC Name

(2,6-dicyanopyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BN3O2/c9-3-6-1-5(8(12)13)2-7(4-10)11-6/h1-2,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZLTWHPZZRADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)C#N)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The bromine atom at position 4 of 2,6-dicyanopyridine is replaced via halogen-metal exchange using lithium or magnesium reagents. Subsequent treatment with trialkyl borates (e.g., trimethyl borate) introduces the boronic acid group. The reaction proceeds under inert conditions at low temperatures (-78°C) to stabilize the organometallic intermediate.

Experimental Conditions

  • Precursor : 4-Bromo-2,6-dicyanopyridine

  • Reagents : Lithium diisopropylamide (LDA), trimethyl borate

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : -78°C to 25°C

  • Yield : 60–70%

Table 1: Halogen-Metal Exchange Optimization

ParameterOptimal ValueEffect on Yield
Metalating AgentLDAMaximizes intermediate stability
BorateB(OMe)₃Prevents ester hydrolysis
Reaction Time6–8 hoursBalances conversion and side reactions

Palladium-Catalyzed Cross-Coupling with Tetraalkoxydiboron

The Suzuki-Miyaura coupling variant employs palladium catalysts to couple 4-bromo-2,6-dicyanopyridine with bis(pinacolato)diboron (B₂Pin₂), forming the boronic ester, which is hydrolyzed to the acid.

Catalytic System

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf)

  • Base : Potassium acetate (KOAc)

  • Solvent : 1,4-Dioxane or toluene.

Key Findings

  • Yield : 75–85% under microwave-assisted conditions (150°C, 5 minutes).

  • Selectivity : >95% regioselectivity for the 4-position due to electron-withdrawing cyano groups directing oxidative addition.

Table 2: Palladium-Catalyzed Borylation Parameters

ConditionValueImpact
Catalyst Loading5 mol% Pd(PPh₃)₄Higher loading reduces side products
B₂Pin₂ Equivalents1.5Ensures complete conversion
Hydrolysis ProtocolHCl (1M)/EtOHPreserves nitrile functionality

Iridium-Catalyzed C-H Bond Borylation

Direct functionalization of 2,6-dicyanopyridine via C-H activation eliminates the need for pre-halogenated precursors. Iridium complexes enable regioselective borylation at the 4-position.

Mechanistic Insights

The iridium catalyst [Ir(COD)(OMe)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) activates the C-H bond at position 4. The electron-deficient pyridine ring facilitates oxidative addition, while steric effects from the cyano groups prevent undesired borylation at positions 3 or 5.

Performance Metrics

  • Catalyst : [Ir(COD)(OMe)]₂/dtbbpy

  • Solvent : Dichloromethane (DCM)

  • Yield : 70–80%

  • Turnover Number (TON) : 50–60.

Table 3: C-H Borylation Efficiency

ParameterValueOutcome
Reaction Time12–24 hoursMaximizes TON
Temperature80°CAccelerates activation
Substrate ScopeElectron-deficient pyridinesHigh compatibility

Comparative Analysis of Methods

Table 4: Method Comparison for 2,6-Dicyanopyridine-4-boronic Acid Synthesis

MethodYield (%)SelectivityScalabilityCost
Halogen-Metal Exchange60–70ModerateLimitedLow
Palladium Cross-Coupling75–85HighHighMedium
Ir-Catalyzed C-H Borylation70–80Very HighModerateHigh

Key Observations :

  • Palladium cross-coupling offers the best balance of yield and scalability for industrial applications.

  • C-H borylation excels in regioselectivity but requires expensive iridium catalysts.

Challenges and Optimization Strategies

Stability of Boronic Acid Intermediate

The boronic acid group is prone to protodeboronation under acidic conditions. Stabilization strategies include:

  • In situ esterification : Converting the acid to pinacol ester during synthesis.

  • Low-temperature workup : Quenching reactions at -20°C to minimize degradation.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents removes unreacted diboron reagents.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dicyanopyridine-4-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Medicinal Chemistry

2.1 Drug Development

DCPBA has been investigated for its potential as a building block in drug development. Its ability to form stable complexes with various biological targets makes it suitable for designing novel therapeutics. For instance, studies have shown that derivatives of DCPBA can act as inhibitors for specific proteins involved in cancer progression, such as BRD4, through the development of proteolysis-targeting chimeras (PROTACs) .

Case Study: BRD4 Inhibition

  • Objective: To evaluate the efficacy of DCPBA derivatives as BRD4 inhibitors.
  • Method: High-throughput screening of DCPBA-based compounds.
  • Results: Some derivatives exhibited DC50 values as low as 5.4 nM, indicating potent activity against BRD4 .

Catalytic Applications

3.1 Suzuki-Miyaura Coupling Reaction

DCPBA serves as an effective reagent in Suzuki-Miyaura coupling reactions, which are essential for forming biaryl compounds. This reaction utilizes DCPBA's boronic acid functionality to couple with aryl halides under palladium catalysis.

Reagent Role Reaction Type
DCPBACoupling agentSuzuki-Miyaura coupling
Aryl halidePartner reagentForms biaryl compounds
Palladium catalystCatalystFacilitates the reaction

The advantages of using DCPBA include mild reaction conditions and high functional group tolerance .

Material Science Applications

4.1 Electrocatalysis

Recent studies have explored the use of DCPBA in developing electrocatalysts for various reactions. Its ability to stabilize metal nanoparticles enhances catalytic performance in processes like hydrogen evolution and CO2 reduction.

Case Study: Electrocatalytic Performance

  • Objective: To assess DCPBA-based catalysts for hydrogen evolution.
  • Findings: The incorporation of DCPBA significantly improved the efficiency of platinum-based catalysts due to enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of 2,6-Dicyanopyridine-4-boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,6-dicyanopyridine-4-boronic acid with structurally related pyridine boronic acids, focusing on molecular properties, substituent effects, and applications.

Table 1: Comparative Analysis of Pyridine Boronic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications Source
2,6-Dicyanopyridine-4-boronic acid* C₇H₄BN₃O₂ ~181.93 -CN (2,6); -B(OH)₂ (4) High reactivity in cross-coupling Inferred
2,6-Dibromopyridine-4-boronic acid C₅H₄BBr₂NO₂ 280.71 -Br (2,6); -B(OH)₂ (4) Bulky substituents reduce reactivity
(6-Cyanopyridin-3-yl)boronic acid C₆H₅BN₂O₂ 148.93 -CN (6); -B(OH)₂ (3) Asymmetric substitution for tailored coupling
2,6-Difluoro-3-pyridineboronic acid C₅H₄BF₂NO₂ 164.90 -F (2,6); -B(OH)₂ (3) Electron-withdrawing F enhances stability
2,6-Di(piperidin-4-yl)pyridine-4-boronic acid C₁₅H₂₄BN₃O₂ 289.18 -Piperidine (2,6); -B(OH)₂ (4) Solubility challenges; research use only

Key Findings :

Substituent Effects: Electron-Withdrawing Groups: Cyano (-CN) and halogen (-Br, -F) substituents enhance the electrophilicity of the pyridine ring, facilitating cross-coupling reactions. Steric Hindrance: Bromine in 2,6-Dibromopyridine-4-boronic acid increases molecular weight (280.71 vs. ~181.93 for the cyano analog) and may reduce reactivity in sterically demanding reactions .

Reactivity and Applications: The cyano groups in 2,6-dicyanopyridine-4-boronic acid likely stabilize the boronic acid via conjugation, enhancing its stability in aqueous conditions compared to halogenated analogs . Fluorinated derivatives (e.g., 2,6-Difluoro-3-pyridineboronic acid) exhibit improved metabolic stability in pharmaceutical contexts but require specialized handling due to toxicity risks .

Practical Considerations: Solubility: Piperidine-substituted analogs (e.g., 2,6-Di(piperidin-4-yl)pyridine-4-boronic acid) face solubility challenges, necessitating storage at -20°C and limiting industrial use . Safety: Pyridine boronic acids generally require precautions against inhalation and skin contact, as noted for Pyridine-4-boronic acid .

Biological Activity

2,6-Dicyanopyridine-4-boronic acid (DCB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DCB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

DCB has the molecular formula C7_7H4_4BN3_3O2_2 and features a pyridine ring substituted with two cyano groups and a boronic acid group. The presence of these functional groups contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC7_7H4_4BN3_3O2_2
Molecular Weight163.03 g/mol
SolubilitySoluble in DMSO
pKa8.6

Anticancer Activity

DCB has shown promising anticancer properties across various studies. It acts primarily as an inhibitor of proteasome activity, which is crucial for protein degradation in cancer cells.

  • Mechanism of Action : DCB inhibits the proteasome, leading to the accumulation of pro-apoptotic factors and cell cycle arrest at the G2/M phase. For instance, in studies involving U266 cells, DCB exhibited an IC50_{50} value of approximately 1.45 µM, indicating potent antiproliferative effects .

Case Study : A recent study demonstrated that DCB derivatives exhibited significant growth inhibition in multiple cancer cell lines, suggesting that structural modifications could enhance efficacy .

Antiviral Activity

DCB also displays antiviral properties, particularly against HIV. It functions as a competitive inhibitor of HIV-1 protease, with a binding affinity significantly greater than that of existing antiviral agents like darunavir.

  • Binding Affinity : The Ki value for DCB was reported at 0.5 pM compared to darunavir's Ki of 10 pM . This suggests that DCB could serve as a lead compound for developing more effective antiviral therapies.

Antibacterial Activity

Research indicates that DCB can inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis. The compound's structural features allow it to interact effectively with bacterial proteins.

  • Inhibition Mechanism : DCB has been shown to inhibit dihydrodipicolinate synthase (DHDPS), an essential enzyme in the lysine biosynthesis pathway in bacteria. Studies have reported IC50_{50} values in the micromolar range against both Gram-positive and Gram-negative bacteria .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of DCB indicates favorable absorption and distribution characteristics. However, further studies are required to fully elucidate its metabolic pathways and potential toxicological effects.

  • Toxicity Studies : Initial assessments suggest low toxicity levels in human cell lines, making it a candidate for further development in therapeutic applications .

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